molecular formula C24H29N3O6S B2853918 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 887860-69-7

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2853918
CAS No.: 887860-69-7
M. Wt: 487.57
InChI Key: HTLNPECBCMEECD-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule with a benzo[d][1,3]dioxol-5-ylmethyl group and a tosylpiperidin-2-yl)ethyl group . These groups are common in various organic compounds and have been studied for their potential applications .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling . This method is commonly used in the synthesis of complex organic molecules .

Scientific Research Applications

Organic Synthesis and Reactivity

A bench-stable pyridinium salt, described by Poon and Dudley (2006), converts alcohols into benzyl ethers upon warming, showcasing the utility of related organic salts in facilitating benzylation reactions in organic synthesis (Kevin W. C. Poon & G. Dudley, 2006). This highlights the role of similar compounds in synthetic chemistry for modifying alcohol functionalities.

Medicinal Chemistry and Drug Discovery

Research by Kym et al. (2005) on melanin concentrating hormone receptor 1 (MCHr1) antagonists for weight loss and cardiovascular safety profiling demonstrates the pharmaceutical research applications of complex organic molecules, including their potential for therapeutic use and the importance of safety evaluations in drug development (P. Kym et al., 2005).

Molecular Biology and Pharmacology

Sniecikowska et al. (2020) discovered novel derivatives targeting serotonin 5-HT1A receptors with potential applications in treating central nervous system pathologies. This research exemplifies how structurally complex compounds can be utilized to modulate receptor activity, offering insights into the development of new therapeutic agents (J. Sniecikowska et al., 2020).

Agricultural Chemistry

The development of new insecticides, such as flubendiamide, which is highly active against lepidopterous insect pests, reflects the agricultural application of complex organic molecules. Tohnishi et al. (2005) describe flubendiamide's novel mode of action and safety profile, emphasizing the role of chemical innovation in pest management (Masanori Tohnishi et al., 2005).

Materials Science

Research on azo polymers for reversible optical storage by Meng et al. (1996) illustrates the applications of organic compounds in materials science, particularly in the development of photoresponsive materials. These materials' ability to undergo changes in optical properties upon light exposure has implications for data storage technologies (X. Meng et al., 1996).

Future Directions

The future research directions could include further optimization of similar compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6S/c1-17-5-8-20(9-6-17)34(30,31)27-13-3-2-4-19(27)11-12-25-23(28)24(29)26-15-18-7-10-21-22(14-18)33-16-32-21/h5-10,14,19H,2-4,11-13,15-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLNPECBCMEECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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